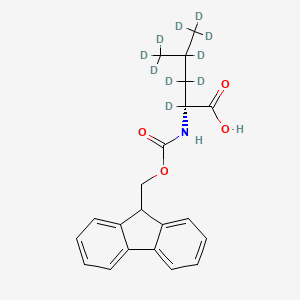

D-Leucine-N-fmoc-d10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C21H23NO4 |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

(2R)-2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1/i1D3,2D3,11D2,13D,19D |

InChI Key |

CBPJQFCAFFNICX-GLMKPSESSA-N |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Foundational & Exploratory

The Multifaceted Role of d10 Labeling in Fmoc-D-leucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biomedical research and pharmaceutical development, precision and accuracy are paramount. Stable isotope labeling has emerged as an indispensable tool, and within this category, the deuteration of amino acids offers a powerful and versatile approach to unraveling complex biological processes. This technical guide delves into the core purposes and applications of d10 labeling in Fmoc-D-leucine, a deuterated analogue of the essential amino acid leucine protected for solid-phase peptide synthesis. By replacing the ten hydrogen atoms on the leucine side chain with deuterium, researchers can harness its unique physicochemical properties for a range of sophisticated applications, from enhancing analytical precision to modulating drug metabolism.

Core Principles of d10 Labeling in Fmoc-D-leucine

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. The substitution of hydrogen with deuterium in a molecule like leucine results in a heavier, yet chemically similar, compound. The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the selective protection of the amino group during the stepwise process of solid-phase peptide synthesis (SPPS)[1][2]. The d10 designation in Fmoc-D-leucine signifies that all ten hydrogen atoms on the leucine side chain have been replaced by deuterium atoms. This isotopic substitution underpins its utility in several key areas of research and development.

Primary Applications of Fmoc-D-leucine-d10

The incorporation of d10-labeled Fmoc-D-leucine into peptides and proteins serves four primary purposes:

-

Internal Standard for Quantitative Mass Spectrometry: This is one of the most widespread applications. Due to its near-identical chemical and physical properties to the unlabeled (or "light") Fmoc-D-leucine, the d10 version co-elutes during liquid chromatography but is distinguishable by its higher mass in a mass spectrometer. This allows it to serve as an ideal internal standard to correct for variations in sample preparation, injection volume, and instrument response, thereby enabling highly accurate and precise quantification of peptides and proteins in complex biological matrices[3][4].

-

Metabolic Tracing and Flux Analysis: Deuterium-labeled amino acids act as tracers to monitor metabolic pathways in vivo and in vitro. By introducing Fmoc-D-leucine-d10 into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites. This provides valuable insights into protein turnover rates, metabolic flux, and the dynamics of complex biological networks.

-

Modulation of Pharmacokinetic Properties (Kinetic Isotope Effect): The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE). In drug development, this effect can be strategically employed to slow down the metabolic degradation of a peptide-based drug, potentially leading to an improved pharmacokinetic profile, such as a longer half-life, increased exposure, and reduced formation of toxic metabolites. Drug Metabolism and Pharmacokinetics (DMPK) studies are essential to characterize these properties.

-

Structural Analysis of Proteins: Deuteration is a powerful technique in nuclear magnetic resonance (NMR) spectroscopy for studying the structure and dynamics of large proteins and protein complexes. By selectively incorporating deuterated amino acids like d10-leucine, the complexity of proton NMR spectra can be significantly reduced, facilitating resonance assignment and the determination of three-dimensional protein structures.

Data Presentation

Quantitative Mass Spectrometry Data

The use of a d10-leucine labeled peptide as an internal standard significantly improves the accuracy and precision of quantification. The following table illustrates a representative dataset from a liquid chromatography-mass spectrometry (LC-MS) experiment designed to quantify a target peptide in human plasma.

| Sample ID | Target Peptide Peak Area (Light) | d10-Leucine Internal Standard Peak Area (Heavy) | Peak Area Ratio (Light/Heavy) | Calculated Concentration (ng/mL) |

| Blank | 0 | 1,502,345 | 0.000 | 0.00 |

| Standard 1 | 15,678 | 1,498,765 | 0.010 | 1.0 |

| Standard 2 | 78,912 | 1,510,987 | 0.052 | 5.0 |

| Standard 3 | 155,432 | 1,489,543 | 0.104 | 10.0 |

| QC Low | 31,234 | 1,505,678 | 0.021 | 2.1 |

| QC Mid | 104,567 | 1,495,321 | 0.070 | 7.0 |

| QC High | 208,912 | 1,512,789 | 0.138 | 13.8 |

| Unknown 1 | 56,789 | 1,499,876 | 0.038 | 3.8 |

| Unknown 2 | 123,456 | 1,508,432 | 0.082 | 8.2 |

This table presents simulated data for illustrative purposes.

Pharmacokinetic Data: Deuterated vs. Non-deuterated Peptide

The Kinetic Isotope Effect can lead to significant improvements in the pharmacokinetic profile of a peptide drug. The table below provides a comparative summary of key pharmacokinetic parameters for a hypothetical peptide and its d10-leucine labeled analogue.

| Parameter | Non-deuterated Peptide | d10-Leucine Labeled Peptide |

| Half-life (t½) | 2.5 hours | 5.0 hours |

| Maximum Concentration (Cmax) | 150 ng/mL | 225 ng/mL |

| Area Under the Curve (AUC) | 600 ng·h/mL | 1200 ng·h/mL |

| Clearance (CL) | 10 L/h/kg | 5 L/h/kg |

This table presents hypothetical data to illustrate the potential impact of deuteration.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-leucine-d10

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-D-leucine-d10 using the Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-D-leucine-d10

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and repeat for another 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-leucine-d10 (3-5 equivalents), DIC (3-5 equivalents), and OxymaPure (3-5 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.

-

Wash the resin with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

-

Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude peptide.

-

Protocol 2: Sample Preparation for LC-MS/MS Quantification

This protocol describes the preparation of a plasma sample for the quantification of a target peptide using a d10-leucine labeled internal standard.

Materials:

-

Plasma sample

-

d10-leucine labeled peptide internal standard (IS) solution

-

Acetonitrile (ACN) with 0.1% formic acid (FA)

-

Trichloroacetic acid (TCA)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Spiking: To 100 µL of plasma sample, add 10 µL of the d10-leucine IS solution at a known concentration.

-

Protein Precipitation: Add 300 µL of cold ACN containing 1% FA to precipitate the plasma proteins.

-

Vortex and Centrifuge: Vortex the sample for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:ACN with 0.1% FA).

-

Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

Signaling Pathway: Leucine Metabolism and mTORC1 Activation

Leucine is a key activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis. d10-leucine can be used as a tracer to study the flux through this pathway.

Caption: Leucine-mediated activation of the mTORC1 signaling pathway.

Experimental Workflow: Quantitative Proteomics

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using a d10-leucine labeled peptide as an internal standard.

Caption: Workflow for quantitative proteomics using a deuterated internal standard.

Logical Relationship: Kinetic Isotope Effect

This diagram illustrates the logical relationship behind the Kinetic Isotope Effect and its impact on drug metabolism.

Caption: The Kinetic Isotope Effect on drug metabolism.

Conclusion

The d10 labeling of Fmoc-D-leucine provides a versatile and powerful tool for researchers and drug development professionals. Its applications, ranging from enhancing the precision of quantitative proteomics to strategically improving the pharmacokinetic profiles of peptide-based therapeutics, underscore the significance of stable isotope labeling in modern biomedical science. A thorough understanding of the principles and methodologies outlined in this guide is essential for leveraging the full potential of d10-Fmoc-D-leucine in advancing research and the development of novel therapeutics.

References

An In-depth Technical Guide to D-Leucine-N-fmoc-d10: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of D-Leucine-N-fmoc-d10, a deuterated and protected amino acid derivative crucial for various advanced research applications. This document details its physicochemical characteristics, provides standardized experimental protocols for its use in peptide synthesis, and illustrates a key research workflow where this compound serves as an invaluable tool.

Core Properties of this compound

This compound is a stable isotope-labeled version of the Fmoc-protected D-Leucine amino acid. The ten hydrogen atoms on the leucine side chain are replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it a powerful tool for a range of analytical techniques, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The N-terminal α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is a base-labile protecting group widely used in solid-phase peptide synthesis (SPPS).

Chemical Structure

Systematic Name: (2R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-4-methyl-2,3,3,4,5,5,5,5',5',5'-d10-pentanoic acid

Molecular Formula: C₂₁H₁₃D₁₀NO₄

Chemical Formula: (CD₃)₂CDCD₂CD(NH-FMOC)COOH[1][2][3][4]

The structure consists of a D-leucine core where the side-chain hydrogens are substituted with deuterium. The amino group is protected by the Fmoc group, which is essential for its application in stepwise peptide synthesis.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound, compiled from various suppliers and databases.

| Property | Value | References |

| Molecular Weight | 363.47 - 363.48 g/mol | [1] |

| CAS Number | 2714483-30-2 | |

| Unlabeled CAS Number | 114360-54-2 | |

| Isotopic Enrichment | ≥98 atom % D | |

| Chemical Purity | ≥98% (HPLC) | |

| Enantiomeric Purity | ≥99% | |

| Appearance | White solid/powder | |

| Storage Conditions | Room temperature or refrigerated (+2°C to +8°C), desiccated, protected from light. |

Experimental Protocols

This compound is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The protocols outlined below are standard procedures for Fmoc-based SPPS and can be directly applied when incorporating this deuterated amino acid into a peptide sequence.

Solid-Phase Peptide Synthesis (SPPS) Cycle

The incorporation of this compound into a peptide chain follows the standard iterative cycle of Fmoc-SPPS.

a. Resin Preparation and Swelling:

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid).

-

Place the resin in a reaction vessel and wash with a suitable solvent like N,N-dimethylformamide (DMF).

-

Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction conditions.

b. Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.

c. Amino Acid Coupling:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.

-

Add an activation base, such as N,N-diisopropylethylamine (DIPEA; 6-10 equivalents), to the amino acid solution.

-

Allow the mixture to pre-activate for a few minutes.

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours to ensure complete coupling.

-

Drain the coupling solution and wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the peptide sequence.

Cleavage of the Peptide from the Resin

Once the peptide synthesis is complete, the final peptide is cleaved from the solid support, and the side-chain protecting groups are removed.

-

After the final coupling step, perform a final Fmoc deprotection.

-

Wash the peptide-resin extensively with DMF and DCM and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups used. A common cocktail for Wang resin is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol in a ratio of 82.5:5:5:5:2.5).

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin to collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide and wash the pellet with cold ether.

-

Dry the crude peptide pellet.

Purification and Analysis

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Purify the peptide using an appropriate RP-HPLC column (e.g., C18) and a gradient of acetonitrile in water (both containing 0.1% TFA).

-

Monitor the elution of the peptide by UV absorbance at 220 nm and 280 nm.

-

Collect the fractions containing the purified peptide and confirm its identity and purity by mass spectrometry (e.g., LC-MS) and analytical HPLC.

-

Lyophilize the pure fractions to obtain the final peptide product.

Applications and Visualized Workflows

The primary application of this compound is in the synthesis of isotopically labeled peptides. These peptides are invaluable tools in quantitative proteomics, protein structure and dynamics studies by NMR, and as internal standards in mass spectrometry-based assays.

Protein Turnover Analysis using Stable Isotope Labeling

One of the key applications of deuterated amino acids is in studying protein turnover rates in vivo or in cell culture. The following workflow illustrates how a deuterated amino acid, such as D-Leucine-d10, is used in a typical protein turnover experiment.

Caption: Workflow for Protein Turnover Analysis using Stable Isotope Labeling.

This diagram illustrates the process of introducing a deuterated amino acid into a biological system, followed by sample collection, preparation, and mass spectrometry analysis to determine the rate at which proteins are synthesized and degraded.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the general workflow for incorporating this compound into a peptide using Fmoc-based solid-phase peptide synthesis.

Caption: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow.

This diagram visualizes the iterative process of adding amino acids to a growing peptide chain on a solid support, followed by the final cleavage, purification, and analysis steps to obtain the desired peptide.

References

A Technical Guide to the Physicochemical Properties of Deuterated Fmoc-Leucine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the physicochemical properties of N-α-(9-fluorenylmethoxycarbonyl)-L-leucine (Fmoc-L-leucine) and its deuterated analogue, Fmoc-L-leucine-d10. The strategic replacement of hydrogen with deuterium can significantly alter the metabolic fate of peptide-based therapeutics, making a thorough understanding of these properties essential for drug design, synthesis, and formulation. This document outlines key quantitative data, details common experimental methodologies, and illustrates relevant chemical and biological processes.

Core Physicochemical Properties

Deuteration of the leucine side chain introduces a subtle yet significant change in mass, which is the primary differentiator in the physicochemical profiles of Fmoc-L-leucine and its deuterated counterpart. While many fundamental properties like solubility and pKa are not expected to change dramatically, the increased mass has profound implications for metabolic stability due to the kinetic isotope effect.

The following table summarizes the known physicochemical properties of both standard and deuterated Fmoc-L-leucine.

| Property | Fmoc-L-Leucine | Fmoc-L-Leucine-d10 | Data Source |

| Molecular Formula | C₂₁H₂₃NO₄ | C₂₁H₁₃D₁₀NO₄ | [1][2][3] |

| Molecular Weight | 353.4 g/mol | 363.47 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | Solid | |

| Melting Point | 94-96 °C, 148-163 °C, 152-156 °C | 152-156 °C (lit.) | |

| Isotopic Purity | N/A | ≥98 atom % D | |

| Optical Rotation | [α]₂₀/D = -25 ±2° (c=1 in DMF) | [α]₂₀/D = -25° (c=0.5 in DMF) | |

| Computed LogP | 4.4 | Not available | |

| pKa (Predicted) | 3.91 ± 0.21 | Not available |

Note: The wide range in reported melting points for standard Fmoc-L-leucine may be attributed to different polymorphic forms or measurement conditions.

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical parameter for their application in Solid-Phase Peptide Synthesis (SPPS), influencing coupling efficiency and purity. Fmoc-L-leucine is characterized by its hydrophobicity.

General Solubility :

-

Aqueous Solvents : Slightly soluble to sparingly soluble in water and aqueous buffers. For improved solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent like ethanol and then dilute with the aqueous buffer.

-

Organic Solvents : Readily soluble in common organic solvents used in peptide synthesis, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), methanol, and ethanol. A solubility of approximately 30 mg/mL is reported for ethanol, DMSO, and DMF.

A detailed study by Wang et al. systematically measured the mole fraction solubility of Fmoc-L-leucine in various pure solvents at different temperatures, confirming that solubility increases with rising temperature.

The Kinetic Isotope Effect (KIE) and Its Significance

The primary motivation for using deuterated compounds in drug development is the Kinetic Isotope Effect (KIE) . The C-D bond is stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier deuterium isotope. Consequently, reactions involving the cleavage of a C-D bond require higher activation energy and thus proceed at a slower rate.

In drug metabolism, cytochrome P450 enzymes often catalyze the oxidation of C-H bonds. By replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolism can be significantly reduced. This can lead to:

-

Improved pharmacokinetic profiles.

-

Increased drug exposure and half-life.

-

Reduced formation of potentially toxic metabolites.

// Labels for activation energies node [shape=none, fontcolor="#202124"]; label_Ea_H [label="Ea (C-H)", pos="1.2,2!"]; label_Ea_D [label="Ea (C-D)", pos="1.2,2.7!"]; }

Caption: The Kinetic Isotope Effect (KIE) slows reaction rates for C-D vs. C-H bonds.

Experimental Methodologies

Accurate determination of physicochemical properties is fundamental. The following section details generalized protocols for key analyses.

The melting point provides an indication of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound, while impurities typically depress the melting point and broaden the range.

Protocol: Capillary Method (e.g., using a Mel-Temp apparatus)

-

Sample Preparation : A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed into the heating block of the melting point apparatus.

-

Rapid Determination : A preliminary rapid heating run (10-20°C/min) is often performed to find an approximate melting range.

-

Accurate Determination : A second sample is heated slowly, at a rate of 1-2°C per minute, starting from a temperature approximately 15-20°C below the approximate melting point.

-

Data Recording : The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

Caption: Standard workflow for determining the melting point of a solid compound.

Protocol: Static Gravimetric Method This method, as described for Fmoc-L-leucine, is a reliable way to determine solubility in various solvents at different temperatures.

-

Sample Addition : An excess amount of the solute (Fmoc-leucine) is added to a known mass of the chosen solvent in a sealed vessel.

-

Equilibration : The mixture is agitated in a thermostatically controlled water bath at a constant temperature for a sufficient time (e.g., 24 hours) to ensure solid-liquid equilibrium is reached.

-

Sampling : After equilibration, the suspension is allowed to settle. A sample of the supernatant (saturated solution) is carefully withdrawn using a pre-heated syringe fitted with a filter to prevent the transfer of solid particles.

-

Analysis : The mass of the withdrawn sample is accurately determined. The sample is then dried under vacuum at a specified temperature until a constant weight is achieved. The mass of the dissolved solute is calculated by subtracting the mass of the solvent.

-

Calculation : The mole fraction solubility is calculated from the masses of the solute and solvent.

-

Temperature Variation : The process is repeated at different temperatures to generate a solubility curve.

The pKa values of the ionizable groups (the α-carboxyl and α-amino groups) are crucial for understanding the charge state of the molecule at a given pH.

Protocol: Potentiometric Titration

-

Solution Preparation : A precise amount of the amino acid derivative is dissolved in a known volume of deionized water or a suitable co-solvent if solubility is low.

-

Titration Setup : The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration : The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

Data Collection : The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first pKa (pKa₁) corresponds to the carboxyl group, and the second (pKa₂) to the amino group.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-leucine, both in its standard and deuterated forms, is a fundamental building block in Fmoc-based SPPS. The physicochemical properties discussed here are critical for the success of the synthesis cycle.

Caption: The iterative deprotection-coupling cycle in Fmoc-SPPS.

Conclusion

Deuterated Fmoc-L-leucine is a specialized reagent designed to leverage the kinetic isotope effect for enhancing the metabolic stability of peptide-based drug candidates. While its core physicochemical properties such as solubility and melting point are very similar to its non-deuterated counterpart, the strategic incorporation of deuterium offers a powerful tool for medicinal chemists to improve drug performance. The data and protocols presented in this guide serve as a foundational resource for researchers working at the interface of peptide synthesis, drug design, and pharmaceutical development.

References

D-Leucine-N-fmoc-d10 CAS number and molecular weight

This technical guide provides a comprehensive overview of D-Leucine-N-(9-fluorenylmethoxycarbonyl)-d10, a deuterated and Fmoc-protected amino acid analog. It is primarily intended for researchers, scientists, and professionals in drug development and proteomics who utilize stable isotope-labeled compounds for quantitative analysis and peptide synthesis.

Core Compound Data

D-Leucine-N-fmoc-d10 is a heavy-isotope-labeled variant of the proteinogenic amino acid D-leucine, where ten hydrogen atoms have been replaced by deuterium. The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, making it suitable for solid-phase peptide synthesis (SPPS).

| Parameter | Value | Reference |

| CAS Number | 2714483-30-2 | [1][2] |

| Molecular Weight | 363.48 g/mol | [1][3] |

| Molecular Formula | C₂₁H₁₃D₁₀NO₄ | [2] |

| Synonyms | FMOC-D-Leucine-d10, FMOC-D-Leu-OH-d10 | |

| Isotopic Enrichment | ≥ 98 atom % D | |

| Enantiomeric Purity | ≥ 99% | |

| Appearance | White to off-white solid | |

| Storage | Store at 2-8°C, desiccated and protected from light |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound. These protocols are based on established chemical principles for the deuteration of amino acids and subsequent Fmoc protection.

Synthesis of D-Leucine-d10

A common method for introducing deuterium into amino acids is through catalytic H-D exchange in a deuterated solvent.

Materials:

-

D-Leucine

-

Platinum on carbon (Pt/C) catalyst

-

Deuterium oxide (D₂O)

-

Deuterated isopropanol

-

Reaction vessel suitable for heating under pressure

Procedure:

-

A mixture of D-leucine (1 g), Pt/C (3 wt%, 0.40 g), deuterated 2-propanol (4 mL), and D₂O (40 mL) is loaded into the reactor.

-

The mixture is heated to approximately 200°C and stirred continuously for 24 hours to facilitate deuterium exchange.

-

After cooling to room temperature, the Pt/C catalyst is removed by filtration through celite, followed by filtration through a 0.22 µm filter.

-

The filtrate is evaporated to dryness under reduced pressure to yield deuterated D-leucine (D-Leucine-d10).

N-Fmoc Protection of D-Leucine-d10

The Fmoc protecting group is introduced to the amine group of the deuterated D-leucine.

Materials:

-

D-Leucine-d10

-

Fmoc-chloride (9-fluorenylmethoxycarbonyl chloride)

-

Water:ethanol (3:1) mixture

-

Hydrochloric acid (1M)

-

Ethyl acetate

Procedure:

-

To a mixture of D-Leucine-d10 (1 mmol) and Fmoc-chloride (1.2 mmol), add 1.5 mL of a water:ethanol (3:1) solution.

-

The reaction mixture is stirred at 60°C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solution is acidified with 1M HCl.

-

The product is extracted with ethyl acetate, and the organic layer is dried and evaporated to afford this compound.

Purification and Characterization

Purification: The crude this compound can be purified by recrystallization. Toluene is a suitable solvent for this purpose.

-

The crude product is dissolved in toluene at an elevated temperature (e.g., 50°C).

-

The solution is stirred and then allowed to cool gradually to room temperature, followed by further cooling to induce crystallization.

-

The purified crystals are collected by filtration, washed with cold toluene, and dried under vacuum.

Characterization: The identity and purity of the final product are confirmed using various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical and enantiomeric purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the extent of deuteration.

-

Mass Spectrometry (MS): To verify the molecular weight of the deuterated compound.

Applications and Workflows

This compound is a valuable tool in proteomics and peptide chemistry. Its primary applications are in solid-phase peptide synthesis and as an internal standard for quantitative mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound serves as a building block for the synthesis of peptides containing a deuterated D-leucine residue. The Fmoc group protects the N-terminus during the coupling of amino acids and is selectively removed under mild basic conditions.

Quantitative Proteomics

Due to its isotopic labeling, this compound is used to synthesize stable isotope-labeled peptides, which serve as internal standards in mass spectrometry-based quantitative proteomics. These standards are chemically identical to their endogenous counterparts but have a different mass, allowing for accurate quantification.

References

A Technical Guide to the Isotopic Enrichment and Purity of D-Leucine-N-fmoc-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the isotopic enrichment and purity of D-Leucine-N-fmoc-d10, a critical deuterated and protected amino acid used in the synthesis of isotopically labeled peptides for various research applications, including mass spectrometry-based proteomics and biomolecular NMR.

Quantitative Data Summary

The quality of this compound is defined by its isotopic enrichment, chemical purity, and enantiomeric purity. The following tables summarize typical specifications and the analytical techniques used for their determination.

Table 1: Key Quality Attributes of this compound

| Parameter | Typical Specification | Analytical Technique(s) |

| Isotopic Enrichment (D) | ≥ 98 atom % | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Enantiomeric Purity (D-isomer) | ≥ 99% | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |

Table 2: Physicochemical Properties

| Property | Value |

| Chemical Formula | (CD₃)₂CDCD₂CD(NH-FMOC)COOH |

| Molecular Weight | ~363.48 g/mol |

| Appearance | White to off-white solid |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols represent standard industry practices for the quality control of isotopically labeled amino acids.

Determination of Isotopic Enrichment

2.1.1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for determining the isotopic enrichment of volatile and thermally stable compounds, often after derivatization.

-

Sample Preparation (Derivatization):

-

To a dry glass vial, add approximately 1 mg of this compound.

-

Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).

-

Seal the vial and heat at 85°C for 1 hour to form the t-butyldimethylsilyl (TBDMS) derivative.

-

Cool the sample to room temperature before analysis.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 275°C.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 4 minutes.

-

Ramp 1: Increase to 200°C at 5°C/min.

-

Ramp 2: Increase to 300°C at 10°C/min, hold for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-650.

-

-

Data Analysis: The isotopic enrichment is calculated by analyzing the mass distribution of the molecular ion or a characteristic fragment of the derivatized this compound. The relative intensities of the ion containing all deuterium atoms (M+10) and the ions with fewer deuterium atoms are used to calculate the atom percent deuterium.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a non-destructive method to determine isotopic enrichment. A combination of ¹H and ²H NMR can be used for accurate quantification.[1][2]

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a known amount of an internal standard with a well-defined proton signal if quantitative ¹H NMR is to be performed.

-

-

Instrumentation and Parameters:

-

Spectrometer: Bruker Avance III 400 MHz or higher field instrument.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single pulse experiment.

-

Relaxation Delay (D1): 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

-

Number of Scans: 16 or more for good signal-to-noise ratio.

-

-

²H NMR Parameters:

-

Pulse Sequence: Standard single pulse experiment with proton decoupling.

-

Number of Scans: Sufficient to obtain a good signal-to-noise ratio for the deuterium signals.

-

-

-

Data Analysis: In ¹H NMR, the absence or significant reduction of signals corresponding to the deuterated positions confirms high isotopic enrichment. For a more quantitative assessment, the integral of the residual proton signals at the deuterated positions can be compared to the integral of a non-deuterated portion of the molecule (e.g., the Fmoc group protons). In ²H NMR, the presence and integration of the deuterium signals confirm the labeling and can be used for quantification.

Purity Analysis

2.2.1. Chemical Purity by Reversed-Phase HPLC (RP-HPLC)

This method separates the main compound from any synthesis-related impurities.

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

B: Acetonitrile with 0.1% TFA.

-

-

Gradient: A linear gradient from 30% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 265 nm (for the Fmoc group).

-

-

Data Analysis: The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

2.2.2. Enantiomeric Purity by Chiral HPLC

This is a critical analysis to ensure the stereochemical integrity of the D-amino acid.

-

Instrumentation and Conditions:

-

HPLC System: Same as for RP-HPLC.

-

Chiral Column: Polysaccharide-based chiral stationary phases (CSPs) are highly effective.[3] A common choice is a Lux Cellulose-2 column (250 x 4.6 mm, 5 µm). Macrocyclic glycopeptide-based CSPs like CHIROBIOTIC T can also be used.[4]

-

Mobile Phase: An isocratic mobile phase is often used. A typical mobile phase would be a mixture of acetonitrile and water with 0.1% TFA (e.g., 50:50 v/v). The exact ratio may need to be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient (25°C).

-

Detection: UV at 220 nm or 265 nm.

-

-

Data Analysis: The enantiomeric purity is calculated by determining the area percentage of the this compound peak relative to the sum of the areas of both the D- and L-enantiomer peaks. The elution order of the enantiomers should be confirmed using a standard of the L-enantiomer.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow for the quality control of this compound.

Caption: Analytical workflow for this compound quality control.

This guide provides a foundational understanding of the critical quality attributes and analytical methodologies for this compound. For specific applications, method validation and optimization are essential to ensure accurate and reliable results.

References

A Technical Guide to the Synthesis and Characterization of D-Leucine-N-fmoc-d10

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the synthesis and characterization of D-Leucine-N-fmoc-d10, a deuterated and protected amino acid crucial for various applications in peptide synthesis, drug development, and metabolic research. This document offers detailed experimental protocols, comprehensive characterization data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

N-(9-fluorenylmethoxycarbonyl)-D-leucine-d10 (this compound) is a stable isotope-labeled amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it an essential building block in solid-phase peptide synthesis (SPPS), allowing for the controlled, sequential addition of amino acids to a growing peptide chain. The deuterium labeling (d10) on the leucine side chain provides a valuable tool for quantitative analysis by mass spectrometry, serving as an internal standard for pharmacokinetic and metabolic studies. Furthermore, Fmoc-leucine has been identified as a selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulator, highlighting its relevance in drug discovery and development.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C21H13D10NO4 | [3] |

| Molecular Weight | 363.47 g/mol | [3][4] |

| Appearance | White solid | |

| Melting Point | 152-156 °C | |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% (HPLC) | |

| Optical Rotation | [α]20/D +25° ± 2° (c=1 in DMF) | |

| Storage Conditions | 2-8°C, desiccated, protected from light |

Synthesis of this compound

The synthesis of this compound involves the protection of the amino group of D-Leucine-d10 with a 9-fluorenylmethoxycarbonyl (Fmoc) group. A general and efficient method for this reaction is the treatment of the deuterated amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimde (Fmoc-OSu), under basic conditions.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

D-Leucine-d10

-

9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

-

Sodium carbonate (Na2CO3) or Sodium bicarbonate (NaHCO3)

-

Dioxane or Acetone

-

Diethyl ether

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolution of Amino Acid: Dissolve D-Leucine-d10 (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate in a round-bottom flask.

-

Addition of Fmoc Reagent: While vigorously stirring the amino acid solution at 0-5°C in an ice bath, slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) dissolved in dioxane or acetone.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water. Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-Cl and byproducts.

-

Acidification and Extraction: Acidify the aqueous layer with 1N HCl to a pH of 2-3. Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the molecular structure of the compound. Due to the extensive deuteration of the leucine side chain, the 1H NMR spectrum will be simplified, with the primary signals arising from the Fmoc group and the alpha-proton of the leucine backbone.

Table 2: Expected NMR Data for this compound

| Technique | Nucleus | Expected Chemical Shifts (δ, ppm) |

| 1H NMR | 1H | ~7.8-7.3 (aromatic protons of Fmoc group), ~4.4-4.2 (CH and CH2 of Fmoc group), ~4.1 (α-CH of leucine) |

| 13C NMR | 13C | ~176 (C=O, carboxylic acid), ~156 (C=O, carbamate), ~144, ~141, ~128-120 (aromatic carbons of Fmoc), ~67 (CH2 of Fmoc), ~53 (α-C of leucine), ~47 (CH of Fmoc) |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Instrument Parameters: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of the synthesized compound. Electrospray ionization (ESI) is a common technique for this analysis.

Table 3: Expected Mass Spectrometry Data for this compound

| Ionization Mode | Expected m/z | Interpretation |

| Positive ESI | [M+H]+ ≈ 364.2 | Protonated molecule |

| [M+Na]+ ≈ 386.2 | Sodium adduct | |

| Negative ESI | [M-H]- ≈ 362.2 | Deprotonated molecule |

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

-

Analysis: Analyze the resulting spectrum to identify the molecular ion peak and confirm the isotopic enrichment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the chemical and enantiomeric purity of this compound. Reversed-phase HPLC is typically used for chemical purity assessment, while chiral HPLC is necessary to confirm the enantiomeric excess.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Chemical Purity (Reversed-Phase) | Enantiomeric Purity (Chiral) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral stationary phase (e.g., cellulose or amylose-based) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% TFA | Isocratic mixture of hexane/isopropanol or other suitable solvents |

| Flow Rate | 1.0 mL/min | 0.5-1.0 mL/min |

| Detection | UV at 265 nm | UV at 265 nm |

| Expected Purity | ≥98% | ≥99% D-enantiomer |

Experimental Protocol for HPLC Analysis:

-

Sample Preparation: Dissolve a small amount of this compound in the mobile phase or a compatible solvent.

-

Injection: Inject a defined volume of the sample onto the HPLC system.

-

Chromatography: Run the separation using the appropriate method for either chemical or enantiomeric purity analysis.

-

Data Analysis: Integrate the peak areas in the chromatogram to calculate the purity and enantiomeric excess.

Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in SPPS for the synthesis of peptides containing deuterated D-leucine. The workflow for incorporating this amino acid into a growing peptide chain is illustrated below.

Role as a PPARγ Modulator

Fmoc-leucine has been shown to be a selective modulator of PPARγ, a nuclear receptor that plays a key role in adipogenesis and insulin sensitivity. The signaling pathway of PPARγ is a target for drugs used to treat type 2 diabetes.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and characterization data serve as a valuable resource for researchers in peptide chemistry, drug discovery, and metabolic studies. The high purity and well-defined properties of this compound make it an indispensable tool for advancing scientific research and developing novel therapeutics.

References

Stability and Storage of D-Leucine-N-fmoc-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for D-Leucine-N-(9-fluorenylmethoxycarbonyl)-d10 (D-Leucine-N-fmoc-d10). Understanding the chemical stability of this isotopically labeled amino acid derivative is critical for its effective use in peptide synthesis, drug development, and other research applications. This document outlines the factors affecting its stability, potential degradation pathways, and protocols for stability assessment.

Core Stability and Storage Recommendations

Proper handling and storage are paramount to ensure the integrity and purity of this compound. The primary recommendations are summarized below.

Recommended Storage Conditions

For long-term storage, this compound should be kept in a refrigerated and desiccated environment, protected from light.[1] Temporary storage at room temperature is generally acceptable for short periods. To prevent contamination from atmospheric moisture, it is crucial to allow the container to equilibrate to room temperature before opening.[1]

| Parameter | Condition | Rationale |

| Temperature | +2°C to +8°C | Minimizes the rate of potential degradation reactions. |

| Humidity | Desiccated | Prevents hydrolysis of the Fmoc group and the compound itself. |

| Light | Protected from light | Minimizes the risk of photodegradation. |

Chemical Stability Profile

The stability of this compound is primarily influenced by the lability of the N-Fmoc protecting group. The deuterium labeling on the leucine backbone is not expected to significantly alter the fundamental chemical stability of the Fmoc-amino acid conjugate, although it may enhance photostability.

Susceptibility to Degradation

The Fmoc group is notably labile under basic conditions. This susceptibility is the cornerstone of its utility in solid-phase peptide synthesis, allowing for its removal with mild bases like piperidine. However, this also represents its primary degradation pathway during storage if exposed to basic contaminants.

Key Factors Influencing Stability:

-

pH: Exposure to basic conditions will lead to the cleavage of the Fmoc group. The compound is relatively stable under neutral and acidic conditions.

-

Temperature: Elevated temperatures can accelerate degradation. Thermal cleavage of the Fmoc group has been observed at temperatures around 120°C.

-

Presence of Amines: The Fmoc group is susceptible to cleavage by primary and secondary amines. The presence of free amino acids as impurities can compromise long-term stability. A low content of free amines (≤ 0.2%) is desirable for enhanced stability during storage.

-

Moisture: The presence of water can facilitate hydrolytic degradation pathways.

Potential Degradation Pathways

The principal degradation pathway for this compound involves the base-catalyzed cleavage of the Fmoc group via a β-elimination mechanism. This reaction yields dibenzofulvene (DBF) and the free D-Leucine-d10.

Experimental Protocols

To ensure the quality and stability of this compound for research and development, a comprehensive stability testing program is recommended. This should include long-term, accelerated, and forced degradation studies.

Protocol for Long-Term and Accelerated Stability Testing

This protocol is designed to assess the stability of this compound under recommended and stressed storage conditions over time.

1. Materials and Equipment:

-

This compound solid sample

-

Climate-controlled stability chambers

-

Amber glass vials with inert caps

-

HPLC system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-grade solvents (acetonitrile, water, trifluoroacetic acid)

2. Sample Preparation:

-

Accurately weigh and aliquot the this compound sample into multiple amber glass vials.

-

Tightly cap the vials.

3. Storage Conditions and Time Points:

-

Long-Term Storage: +5°C ± 3°C / ambient humidity (in a desiccator).

-

Accelerated Storage: +25°C ± 2°C / 60% RH ± 5% RH.

-

Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

4. Analytical Method:

-

At each time point, retrieve a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening.

-

Prepare a solution of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).

-

Analyze the sample by a validated stability-indicating HPLC method to determine purity and identify any degradation products. A typical method would involve a C18 column with a gradient elution of acetonitrile and water containing 0.1% TFA, with UV detection at 265 nm and 301 nm.

5. Data Analysis:

-

Calculate the percentage purity of this compound at each time point.

-

Identify and quantify any degradation products.

-

Plot the purity over time for each storage condition to determine the shelf-life.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.

1. Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at room temperature for 1 hour.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105°C for 48 hours (solid state).

-

Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

2. Sample Analysis:

-

Following exposure to each stress condition, prepare samples for HPLC analysis.

-

Analyze the stressed samples alongside an unstressed control sample using a validated stability-indicating HPLC method, potentially coupled with mass spectrometry (LC-MS) for peak identification.

3. Evaluation:

-

Determine the percentage of degradation for each condition.

-

Identify the major degradation products and propose degradation pathways.

-

Ensure the analytical method is capable of separating the degradation products from the parent compound.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration, desiccation, and protection from light. The primary stability concern is the base-lability of the Fmoc protecting group. By adhering to proper storage and handling procedures and implementing a robust stability testing program, researchers and drug development professionals can ensure the quality and integrity of this valuable isotopic labeling reagent for its intended applications.

References

The Deuterated Edge: A Technical Guide to Advancing Proteomics with Deuterated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of proteomics, the quest for precise quantification, deeper structural insights, and a clearer understanding of dynamic cellular processes is perpetual. Deuterated amino acids, stable isotope-labeled analogues of their naturally occurring counterparts, have emerged as powerful and versatile tools, offering a significant edge in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based proteomics. This technical guide delves into the core advantages of employing deuterated amino acids, providing in-depth methodologies for key experiments and quantitative data to inform experimental design and data interpretation.

Core Advantages of Deuterated Amino Acids in Proteomics

The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts subtle yet powerful changes in the physicochemical properties of amino acids without significantly altering their biological function.[1] This isotopic substitution is the foundation for a range of applications that enhance the depth and accuracy of proteomic analyses.

1. Quantitative Proteomics: Precision and Accuracy

Deuterated amino acids are instrumental in relative and absolute quantification of proteins. In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing "heavy" deuterated amino acids, while a control population is grown with "light" natural amino acids.[2][3][4] When the samples are mixed and analyzed by mass spectrometry, the mass difference between the heavy and light peptides allows for precise relative quantification of protein abundance between the two conditions.[5] Deuterated amino acids offer a cost-effective alternative to commonly used ¹³C and ¹⁵N isotopes for SILAC.

A potential consideration with deuterium labeling in liquid chromatography-mass spectrometry (LC-MS) is the "isotope effect," where the deuterated compound may elute slightly earlier than its non-deuterated counterpart. However, this can often be mitigated through careful experimental design and data analysis.

2. Probing Protein and Metabolite Dynamics

The use of deuterated amino acids, often through the administration of heavy water (D₂O), is a powerful method for studying protein turnover and metabolic pathways. In D₂O-labeling, deuterium is incorporated into non-essential amino acids during their biosynthesis. These labeled amino acids are then incorporated into newly synthesized proteins, allowing researchers to track the rates of protein synthesis and degradation. This approach is particularly valuable for in vivo studies in animal models and humans.

3. Elucidating Protein Structure and Conformation

In NMR spectroscopy, the substitution of protons with deuterons simplifies complex spectra, aiding in the study of the structure and dynamics of large proteins. Since deuterium has a different gyromagnetic ratio and a nuclear spin of 1, it is effectively "silent" in ¹H-NMR experiments. This selective deuteration reduces spectral crowding and facilitates the assignment of NMR signals to specific amino acid residues.

4. Enhancing Drug Development through the Kinetic Isotope Effect

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength leads to the Kinetic Isotope Effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. In drug development, this effect is strategically used to slow down the metabolic degradation of drugs, which often involves the enzymatic cleavage of C-H bonds. By selectively deuterating sites on a drug molecule that are susceptible to metabolic attack, its pharmacokinetic profile can be improved.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of deuterated amino acids in proteomics.

Table 1: Mass Shifts for Commonly Used Deuterated Amino Acids in SILAC

| Amino Acid | Deuterated Analogue | Mass Increase (Da) |

| Leucine (L) | Leucine-d3 | 3 |

| Leucine (L) | Leucine-d10 | 10 |

| Lysine (K) | Lysine-d4 | 4 |

| Lysine (K) | Lysine-d8 | 8 |

| Arginine (R) | Arginine-d4 | 4 |

| Arginine (R) | Arginine-d7 | 7 |

| Valine (V) | Valine-d8 | 8 |

Note: The exact mass shift depends on the specific deuterated isotopologue used.

Table 2: Typical Deuterium Incorporation Levels in D₂O-Labeling Studies

| Biological System | D₂O Concentration in Medium/Body Water | Typical Deuterium Enrichment in Non-Essential Amino Acids | Reference |

| Cell Culture | 4-6% | Varies by amino acid; can reach >95% for some | |

| Rodent Models | 4-5% | Varies by tissue and amino acid | |

| Humans | 0.5-1% | Varies by tissue and amino acid |

Key Experimental Protocols

Protocol 1: Quantitative Proteomics using SILAC with Deuterated Leucine

This protocol outlines a typical workflow for a SILAC experiment to compare protein abundance between two cell populations using deuterated leucine.

1. Cell Culture and Labeling:

- Culture two populations of cells in parallel.

- For the "heavy" population, use SILAC-grade medium lacking L-leucine, supplemented with a "heavy" deuterated L-leucine (e.g., L-Leucine-d3) and dialyzed fetal bovine serum (dFBS).

- For the "light" population, use the same base medium supplemented with "light" L-leucine and dFBS.

- Grow the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acid.

2. Experimental Treatment:

- Apply the experimental treatment to one cell population while the other serves as a control.

3. Cell Lysis and Protein Extraction:

- Harvest and wash the cells from both populations.

- Lyse the cells using a suitable lysis buffer containing protease inhibitors.

- Quantify the protein concentration in each lysate.

4. Sample Mixing and Protein Digestion:

- Mix equal amounts of protein from the "heavy" and "light" lysates.

- Perform in-solution or in-gel digestion of the mixed protein sample, typically using trypsin which cleaves C-terminal to lysine and arginine residues.

5. LC-MS/MS Analysis:

- Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

- Use specialized software to identify peptide pairs with a specific mass difference corresponding to the deuterated and non-deuterated leucine.

- The ratio of the peak intensities of the heavy and light peptides provides the relative quantification of the protein.

Protocol 2: Protein Turnover Analysis using D₂O Labeling

This protocol describes a general method for measuring protein turnover rates in cell culture using heavy water (D₂O).

1. Cell Culture and Labeling:

- Culture cells in their standard growth medium.

- To initiate labeling, replace the medium with one containing a known percentage of D₂O (typically 4-6%).

2. Time-Course Sampling:

- Harvest cells at various time points after the introduction of the D₂O-containing medium.

3. Protein Extraction and Digestion:

- Extract total protein from the cell pellets at each time point.

- Digest the proteins into peptides using trypsin.

4. LC-MS/MS Analysis:

- Analyze the peptide samples by LC-MS/MS.

5. Data Analysis:

- Determine the rate of deuterium incorporation into peptides over time. This is achieved by analyzing the isotopic distribution of the peptides.

- The rate of incorporation is used to calculate the fractional synthesis rate (FSR) of each protein.

- Protein degradation rates can be inferred from the FSR and the assumption of a steady state.

Visualizing Workflows and Pathways

Diagram 1: SILAC Experimental Workflow

Caption: A generalized workflow for a SILAC experiment using deuterated amino acids.

Diagram 2: D₂O Labeling for Protein Turnover Analysis

Caption: Workflow for measuring protein turnover using D₂O metabolic labeling.

Diagram 3: The Kinetic Isotope Effect in Drug Metabolism

Caption: The kinetic isotope effect slows drug metabolism by strengthening chemical bonds.

Conclusion

Deuterated amino acids provide a powerful and versatile toolkit for modern proteomics research. From enabling precise protein quantification and dynamic turnover studies to facilitating structural elucidation and enhancing drug efficacy, the applications of these stable isotope-labeled molecules are vast and impactful. As analytical technologies continue to advance, the strategic use of deuterated amino acids will undoubtedly play an increasingly crucial role in unraveling the complexities of the proteome and driving innovation in both fundamental research and therapeutic development.

References

- 1. benchchem.com [benchchem.com]

- 2. Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chempep.com [chempep.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to D-Leucine-N-fmoc-d10: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety, handling, and experimental considerations for D-Leucine-N-fmoc-d10. This deuterated, Fmoc-protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the creation of isotopically labeled peptides used in quantitative proteomics and as internal standards for mass spectrometry-based assays. This guide consolidates key data from safety data sheets and supplier information to ensure safe and effective use in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is the deuterium-labeled form of N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine. The incorporation of ten deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₂₁D₁₀H₁₃NO₄ | [2] |

| Molecular Weight | ~363.47 g/mol | [3][4] |

| Appearance | White solid/powder | [5] |

| Purity | ≥98% (Chemical Purity), ≥98 atom % D | |

| Melting Point | 148 - 163 °C | |

| Solubility | No data available. Expected to be soluble in organic solvents like DMF. | |

| Optical Rotation | [α]D²⁰ = +25 ±2 ° (c=1 in DMF) | |

| CAS Number | 2714483-30-2 | |

| Unlabeled CAS Number | 114360-54-2 |

Section 2: Safety and Hazard Information

While a specific safety data sheet for the deuterated compound is not universally available, the safety profile is expected to be very similar to its non-deuterated counterpart, N-Fmoc-D-leucine. The primary hazards are associated with irritation and potential sensitization.

| Hazard Statement | Classification | Precautionary Statements |

| May cause skin irritation. | Skin Irrit. 2 (20% of reports for non-deuterated form) | P261, P280, P302+P352, P305+P351+P338 |

| May cause serious eye irritation. | Eye Irrit. 2A (40% of reports for non-deuterated form) | P264, P280, P305+P351+P338, P337+P313 |

| May cause respiratory irritation. | STOT SE 3 (20% of reports for non-deuterated form) | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Section 3: Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling

-

Engineering Controls: Use in a well-ventilated area. For operations that may generate dust, a fume hood is recommended.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

Storage

-

Temperature: Store refrigerated at +2°C to +8°C. Some suppliers recommend room temperature storage. Always follow the storage conditions specified on the product's certificate of analysis.

-

Conditions: Keep the container tightly closed in a dry and well-ventilated place. Protect from light and moisture. The compound is stable if stored under the recommended conditions.

Section 4: First Aid Measures

In case of exposure, follow these first aid measures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Section 5: Experimental Protocols and Applications

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group is base-labile and is removed at each cycle of peptide elongation.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates a generalized workflow for the incorporation of this compound into a peptide chain using SPPS.

Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Potential Signaling Pathway Involvement

While this compound is primarily used as a tracer or internal standard, its non-deuterated counterpart, Fmoc-leucine, has been identified as a selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) modulator. PPARγ is a nuclear receptor that plays a key role in adipogenesis, insulin sensitivity, and inflammation. The following diagram illustrates a simplified signaling pathway for PPARγ activation.

Caption: Simplified signaling pathway of PPARγ activation by a ligand such as Fmoc-leucine.

Section 6: Disposal Considerations

Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations. It is the responsibility of the user to determine the proper disposal methods.

Section 7: Conclusion

This compound is a valuable tool for researchers in proteomics and drug development. While it is not considered a highly hazardous material, adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment and proper storage, is essential. This guide provides a foundation for the safe and effective use of this compound in its intended applications. Always refer to the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. L-Leucine-d10-N-FMOC | CDN-D-5492-0.1G | LGC Standards [lgcstandards.com]

- 3. L-Leucine-ð-Fmoc (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-7575-0.25 [isotope.com]

- 4. L-Leucine-ð-Fmoc (Dââ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. fishersci.com [fishersci.com]

Theoretical mass shift for D-Leucine-N-fmoc-d10 in MS

An In-depth Technical Guide on the Theoretical Mass Shift for D-Leucine-N-fmoc-d10 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled internal standards are critical for achieving high accuracy and precision in quantitative mass spectrometry (MS) assays, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotopes, such as deuterium (²H or D), allows for the differentiation of the internal standard from the analyte of interest while maintaining nearly identical chemical and physical properties. This guide provides a detailed theoretical calculation of the mass shift for D-Leucine-N-fmoc labeled with ten deuterium atoms (d10), a common building block in peptide synthesis and a useful internal standard.

Theoretical Mass Calculation

The precise determination of the mass shift between the isotopically labeled and unlabeled compound is fundamental for configuring MS instrumentation and for data analysis. The following sections detail the step-by-step calculation of the theoretical masses.

Molecular Components

The final compound, D-Leucine-N-fmoc, is synthesized from D-Leucine and an FMOC-containing reagent, typically FMOC-Cl or FMOC-OSu. For this calculation, we consider the addition of the FMOC group to the nitrogen atom of D-Leucine. The molecular and atomic masses used for these calculations are based on the most common isotopes.

Mass of Unlabeled D-Leucine-N-fmoc

The formation of D-Leucine-N-fmoc from D-Leucine and the FMOC group involves the formation of an amide bond, which results in the loss of a water molecule (H₂O).

-

D-Leucine (C₆H₁₃NO₂): The monoisotopic mass is 131.0946 g/mol .

-

FMOC group (C₁₅H₁₁O₂): The monoisotopic mass of the FMOC-carbonyl moiety is 223.0759 g/mol .

-

Formation of the amide bond: The reaction between the amine group of D-Leucine and the carboxyl group of the FMOC reagent results in the loss of one molecule of water (H₂O), with a monoisotopic mass of 18.0106 g/mol .

Therefore, the theoretical monoisotopic mass of unlabeled D-Leucine-N-fmoc is calculated as:

(Mass of D-Leucine + Mass of FMOC group) - Mass of H₂O = (131.0946 + 223.0759) - 18.0106 = 336.1599 g/mol

Mass of Deuterium-Labeled this compound

The "d10" designation indicates that ten hydrogen atoms in the molecule have been replaced by deuterium atoms. In commercially available D-Leucine-d10, the deuterium atoms are typically located on the side chain, which is the isobutyl group.

-

Mass of Hydrogen (¹H): 1.0078 u

-

Mass of Deuterium (²H): 2.0141 u

-

Mass difference per substitution: 2.0141 u - 1.0078 u = 1.0063 u

The total mass increase due to the substitution of ten hydrogen atoms with deuterium is:

10 * 1.0063 u = 10.063 u

The theoretical monoisotopic mass of this compound is the mass of the unlabeled compound plus the total mass increase from the deuterium labeling:

336.1599 g/mol + 10.063 u = 346.2229 g/mol

Theoretical Mass Shift

The theoretical mass shift is the difference between the mass of the labeled and unlabeled compound:

Mass of this compound - Mass of D-Leucine-N-fmoc = 346.2229 g/mol - 336.1599 g/mol = 10.063 g/mol

Data Summary

The following table summarizes the calculated theoretical masses.

| Compound/Component | Chemical Formula | Monoisotopic Mass ( g/mol ) |

| D-Leucine | C₆H₁₃NO₂ | 131.0946 |

| FMOC group | C₁₅H₁₁O₂ | 223.0759 |

| D-Leucine-N-fmoc (Unlabeled) | C₂₁H₂₃NO₄ | 353.1627 |

| This compound (Labeled) | C₂₁H₁₃D₁₀NO₄ | 363.2257 |

| Theoretical Mass Shift | - | +10.063 |

Experimental Protocols

The following provides a generalized workflow for the verification of the theoretical mass shift using mass spectrometry.

Sample Preparation

-

Stock Solutions: Prepare 1 mg/mL stock solutions of both unlabeled D-Leucine-N-fmoc and this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Working Solutions: Dilute the stock solutions to a final concentration of 1 µg/mL in an appropriate solvent system for the chosen ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for electrospray ionization).

-

Combined Solution: Create a 1:1 (v/v) mixture of the unlabeled and labeled working solutions to observe both species in the same analytical run.

Mass Spectrometry Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF, or FT-ICR) capable of resolving the isotopic peaks.

-

Ionization Source: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). For this compound, ESI in positive ion mode is recommended.

-

Mass Analyzer Settings:

-

Scan Range: Set the mass range to encompass the expected m/z values of both the unlabeled and labeled compounds (e.g., m/z 300-400).

-

Resolution: Set the instrument to a high-resolution setting (e.g., > 60,000) to accurately determine the monoisotopic masses.

-

Data Acquisition: Acquire data in full scan mode to observe the full isotopic distribution.

-

Data Analysis

-